3-(1-Aminopropyl)-4-methylphenol
Description
3-(1-Aminopropyl)-4-methylphenol is a phenolic derivative characterized by a methyl group at the para position (C4) of the aromatic ring and a 1-aminopropyl substituent at the meta position (C3). Its molecular formula is C10H15NO, with a molecular weight of 165.23 g/mol. The compound combines the electron-donating properties of the methyl group with the basicity and hydrogen-bonding capacity of the primary amine in the propyl chain. While direct data on its synthesis are sparse, analogous compounds (e.g., 4-(1-aminopropyl)phenol hydrochloride ) suggest that reductive amination or resin-based solid-phase synthesis (as described for related conjugates ) may be viable routes.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(1-aminopropyl)-4-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)9-6-8(12)5-4-7(9)2/h4-6,10,12H,3,11H2,1-2H3 |
InChI Key |
BVJDAMLAJZDFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 3-chloropropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines with different degrees of substitution.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various substituted amines.
Substitution: Ethers or esters depending on the reagents used.
Scientific Research Applications
3-(1-Aminopropyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenolic hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
Comparison with Similar Compounds
4-Methylphenol (Para-Cresol)
- Structure: A simple phenol with a single methyl group at C3.
- Key Differences: Lacks the 1-aminopropyl group, making it less polar and incapable of forming hydrogen bonds via an amine. Acidity: The methyl group slightly decreases phenol acidity (pKa ~10.3) compared to unsubstituted phenol (pKa ~9.9) . Applications: Widely used in lubricants, preservatives, and as a biomarker for gut microbiota activity .
4-(1-Aminopropyl)phenol Hydrochloride (Positional Isomer)
- Structure: Features the 1-aminopropyl group at C4 and a hydroxyl group at C1 (para to C4 substituent).
- Key Differences :
- Positional isomerism alters electronic effects: The hydroxyl group at C1 in this compound vs. C1 in the target compound may influence reactivity (e.g., electrophilic substitution preferences) .
- Pharmacological implications: Positional changes in substituents often significantly affect receptor binding or metabolic stability.
Tolterodine Derivatives (e.g., (S)-2-[3-(Diisopropylamino)-1-phenylpropyl]-4-methylphenol Tartrate)
- Structure: Contains a 4-methylphenol core but with a bulky diisopropylamino-phenylpropyl substituent at C2 .
- Key Differences: The diisopropylamino group introduces steric hindrance and lipophilicity, enhancing muscarinic receptor antagonism (the basis for Tolterodine’s use in overactive bladder treatment). Compared to 3-(1-Aminopropyl)-4-methylphenol, Tolterodine derivatives are more complex pharmacophores with tertiary amines and aromatic systems, leading to distinct pharmacokinetic profiles .
2-(1-Adamantyl)-4-methylphenol
- Structure : Features a bulky adamantyl group at C2 and a methyl group at C4 .
- Key Differences: The adamantyl group confers rigidity and high thermal stability, making this compound useful in catalysis (e.g., enantioselective Diels-Alder reactions). Unlike this compound, the adamantyl group lacks nitrogen, limiting its hydrogen-bonding capacity.
Physicochemical and Functional Comparison Table
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